Physicochemical properties of 6-Chloropyridazine-3-thiol
Physicochemical properties of 6-Chloropyridazine-3-thiol
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazine-3-thiol
Section 1: Introduction and Strategic Importance
This guide provides a comprehensive technical overview of 6-Chloropyridazine-3-thiol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, its utility lies in the distinct reactivity of its chloro and thiol moieties, making it a versatile building block for the synthesis of complex molecular architectures. Its pyridazine core is a common scaffold in pharmacologically active compounds, lending to its frequent use in drug discovery pipelines.[1]
Molecular Identity and Structure
6-Chloropyridazine-3-thiol is an organic compound featuring a pyridazine ring substituted with a chlorine atom at position 6 and a thiol group at position 3. The presence of the thiol group introduces the possibility of thione-thiol tautomerism, a critical consideration in its reactivity and characterization, which will be discussed in detail.
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Chemical Name: 6-Chloropyridazine-3-thiol[2]
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Synonyms: 6-Chloro-3(2H)-pyridazinethione, 3-Chloro-6-mercaptopyridazine, 6-chloro-2H-pyridazine-3-thione[3]
Significance in Medicinal Chemistry and Drug Development
The pyridazine scaffold is a privileged structure in medicinal chemistry due to the electronic properties conferred by the adjacent nitrogen atoms, which can engage in crucial hydrogen bonding interactions with biological targets.[1] 6-Chloropyridazine-3-thiol serves as a key intermediate for introducing this scaffold. The chlorine atom provides a reactive site for nucleophilic substitution, while the thiol group allows for derivatization through S-alkylation or oxidation, enabling the generation of diverse compound libraries. Notably, derivatives have been synthesized and investigated for their potential as anticancer agents.[7]
Section 2: Core Physicochemical Data
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.
Summary of Properties
The key quantitative descriptors for 6-Chloropyridazine-3-thiol are summarized below. These values are critical for designing synthetic protocols, predicting solubility, and establishing analytical methods.
| Property | Value | Source(s) |
| Appearance | Yellow solid | [4] |
| Melting Point | 136-138 °C | [3] |
| Boiling Point | 220.4 °C (at 760 mmHg) | [2][3] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2][3] |
| pKa | 7.06 ± 0.40 (Predicted) | [3] |
| XLogP3 | 0.9 - 1.42 | [2][8] |
The Critical Thione-Thiol Tautomerism
A pivotal aspect of this molecule's chemistry is its existence as a mixture of two tautomers: the thiol form (6-chloropyridazine-3-thiol) and the thione form (6-chloro-2H-pyridazine-3-thione).
Caption: Thione-thiol tautomeric equilibrium of the title compound.
In solution and the solid state, the equilibrium for similar heterocyclic thiones strongly favors the thione form.[9] This is due to the greater stability of the amide-like C=S double bond within the ring system.[10] This equilibrium is crucial as it dictates the molecule's reactivity. For instance, alkylation reactions can occur at either the sulfur atom (S-alkylation) or the ring nitrogen (N-alkylation), depending on the reaction conditions and the predominant tautomer. Spectroscopic analysis must also account for the presence of both forms.
Section 3: Structural Elucidation and Quality Control: A Methodological Approach
Confirming the identity and purity of 6-Chloropyridazine-3-thiol is a prerequisite for its use. A multi-technique approach ensures a comprehensive and validated characterization.
Workflow for Compound Verification
The following workflow represents a robust, self-validating system for the complete characterization of the compound, from structural confirmation to purity assessment.
Caption: Integrated workflow for the synthesis and analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structure determination. For this molecule, ¹H NMR is particularly informative for confirming the substitution pattern on the pyridazine ring. The choice of solvent is critical; deuterated chloroform (CDCl₃) is often used, but deuterated dimethyl sulfoxide (DMSO-d₆) is preferable if solubility is a concern or to observe the N-H proton of the thione tautomer.
Step-by-Step Protocol:
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Sample Preparation: Accurately weigh 5-10 mg of 6-Chloropyridazine-3-thiol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal resolution.
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Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction.
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Analysis: Integrate the signals to determine proton ratios and measure coupling constants (J values) to establish connectivity.
Trustworthiness (Data Interpretation): The spectrum is expected to show two signals in the aromatic region, each integrating to one proton.[4]
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Signal 1: A doublet around δ 7.0-7.3 ppm, corresponding to the proton at position 4.
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Signal 2: A doublet around δ 7.5-7.8 ppm, corresponding to the proton at position 5.
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Coupling: Both doublets should exhibit the same coupling constant (J), typically in the range of 9-10 Hz, which is characteristic of ortho-coupling between adjacent protons on the pyridazine ring.[4]
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Thione Proton: If using DMSO-d₆, a broad singlet corresponding to the N-H proton of the dominant thione tautomer may be observed at a downfield chemical shift (>13 ppm).
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups, providing corroborating evidence for the proposed structure. This is particularly useful for confirming the thione C=S group and the N-H bond of the tautomer.
Step-by-Step Protocol:
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Sample Preparation: Prepare a sample using either the KBr pellet method (mixing a small amount of sample with dry potassium bromide and pressing into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory. The ATR method is faster and requires minimal sample preparation.
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Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.
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Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000 to 400 cm⁻¹.
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Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Trustworthiness (Data Interpretation): The IR spectrum provides a molecular fingerprint. Key expected absorptions include:
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~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.[11]
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~3000-2800 cm⁻¹ (broad): N-H stretching of the thione tautomer, often broadened due to hydrogen bonding.[12]
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~2600-2550 cm⁻¹ (weak): A very weak S-H stretch may be observable if a minor amount of the thiol tautomer is present.[13]
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~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridazine ring.[11]
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~1250-1050 cm⁻¹: A strong band attributed to the C=S (thione) stretching vibration.
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~800-700 cm⁻¹: C-Cl stretching vibration.
Section 4: Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the definitive technique for quantifying the purity of a chemical compound. A reverse-phase method is most appropriate for 6-Chloropyridazine-3-thiol given its moderate polarity (XLogP3 ~0.9-1.4). The choice of a UV detector is logical due to the presence of the UV-active pyridazine chromophore.
Workflow for Purity Analysis
Caption: Step-by-step workflow for HPLC purity determination.
Rationale and Protocol
This protocol is designed to provide a robust separation of the main compound from potential impurities, such as the starting material (3,6-dichloropyridazine) or by-products.
Step-by-Step Protocol:
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Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% trifluoroacetic acid (TFA). The TFA is added to sharpen peaks by ensuring all acidic/basic sites are protonated.
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Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter to remove particulates.
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Instrument Setup:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C (to ensure reproducible retention times).
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Injection Volume: 10 µL.
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Detector: UV-Vis detector set to a wavelength where the compound strongly absorbs (e.g., 254 nm).
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-
Analysis: Inject the sample and run the analysis for a sufficient time (e.g., 10-15 minutes) to allow all components to elute.
Trustworthiness (Data Interpretation): A successful analysis will yield a chromatogram where the main peak is sharp and well-resolved from any impurity peaks. Purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks detected. For use in drug development, a purity of >95% is typically required.
Section 5: Safety, Handling, and Storage
Authoritative Grounding: Based on available Safety Data Sheets (SDS), 6-Chloropyridazine-3-thiol is classified as an irritant.[2][14]
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid breathing dust.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is between +2 to +8 °C.[5]
Section 6: Conclusion: A Versatile Heterocyclic Building Block
6-Chloropyridazine-3-thiol is a compound whose value is defined by its structural features and predictable reactivity. A comprehensive understanding of its physicochemical properties, including the subtle but critical thione-thiol tautomerism, is essential for its effective use. The analytical workflows detailed in this guide provide a robust framework for researchers to validate the quality of this key intermediate, ensuring the integrity and reproducibility of their synthetic endeavors in drug discovery and beyond.
Section 7: References
-
6-Chloropyridazine-3-thiol - Luminix Health. Luminix Health. [Link]
-
6-chloropyridazine-3-thiol - MySkinRecipes. MySkinRecipes. [Link]
-
6-Chloropyridazine-3-ol - ChemBK. ChemBK. [Link]
-
Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed. PubMed. [Link]
-
6-Chloropyridazine-3-carbonyl chloride | C5H2Cl2N2O | CID 21781185 - PubChem. PubChem. [Link]
-
6-chloropyridazine-3-thiol (C4H3ClN2S) - PubChemLite. PubChemLite. [Link]
-
Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed. PubMed. [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. ResearchGate. [Link]
-
The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione - ResearchGate. ResearchGate. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. National Center for Biotechnology Information. [Link]
-
UV‐Vis absorption spectra of derivatives 5, 6 b and 6 e–6 h in CH3CN... - ResearchGate. ResearchGate. [Link]
-
3-Amino-6-chloro-pyridazine - SpectraBase. SpectraBase. [Link]
-
6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem. PubChem. [Link]
-
The thione-thiol tautomerism in simple thioamides - SciSpace. SciSpace. [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Tautomerism in large databases - PMC. National Center for Biotechnology Information. [Link]
-
Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - MDPI. MDPI. [Link]
-
New Precursors to 3-Sulfanylhexan-1-ol? Investigating the Keto–Enol Tautomerism of 3-S-Glutathionylhexanal - MDPI. MDPI. [Link]
-
The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations - ResearchGate. ResearchGate. [Link]
-
(PDF) Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups - ResearchGate. ResearchGate. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 3916-78-7 CAS MSDS (6-CHLOROPYRIDAZINE-3-THIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 6-CHLOROPYRIDAZINE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 5. luminixhealth.com [luminixhealth.com]
- 6. 6-chloropyridazine-3-thiol [myskinrecipes.com]
- 7. Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PubChemLite - 6-chloropyridazine-3-thiol (C4H3ClN2S) [pubchemlite.lcsb.uni.lu]
- 9. jocpr.com [jocpr.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups | MDPI [mdpi.com]
- 14. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 15. fishersci.com [fishersci.com]
